4,4'-[9H-Carbazole-3,6-diyldi-(1E)-2,1-ethenediyl]bis[1-methyl-pyridinium Diiodide (>90per cent)
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Overview
Description
4,4’-[9H-Carbazole-3,6-diyldi-(1E)-2,1-ethenediyl]bis[1-methyl-pyridinium Diiodide (>90%)] is a complex organic compound characterized by its unique structure, which includes a carbazole core linked to pyridinium units via ethene bridges
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[9H-Carbazole-3,6-diyldi-(1E)-2,1-ethenediyl]bis[1-methyl-pyridinium Diiodide (>90%)] typically involves multi-step organic reactions. One common method includes the initial formation of the carbazole core, followed by the introduction of ethene bridges and subsequent attachment of pyridinium units. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to achieve the desired purity levels. The process is optimized to minimize waste and maximize efficiency, often involving continuous flow chemistry and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
4,4’-[9H-Carbazole-3,6-diyldi-(1E)-2,1-ethenediyl]bis[1-methyl-pyridinium Diiodide (>90%)] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carbazole derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4,4’-[9H-Carbazole-3,6-diyldi-(1E)-2,1-ethenediyl]bis[1-methyl-pyridinium Diiodide (>90%)] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 4,4’-[9H-Carbazole-3,6-diyldi-(1E)-2,1-ethenediyl]bis[1-methyl-pyridinium Diiodide (>90%)] exerts its effects involves its interaction with molecular targets through its carbazole and pyridinium units. These interactions can influence various biochemical pathways, depending on the specific application. The compound’s ability to donate or accept electrons makes it particularly useful in electronic and photonic applications.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-[9H-Carbazole-3,6-diyl]dibenzaldehyde
- Dimethyl 4,4’-(9H-carbazole-3,6-diyl)dibenzoate
Uniqueness
Compared to similar compounds, 4,4’-[9H-Carbazole-3,6-diyldi-(1E)-2,1-ethenediyl]bis[1-methyl-pyridinium Diiodide (>90%)] stands out due to its unique combination of carbazole and pyridinium units, which confer distinct electronic and photonic properties. This makes it particularly valuable in applications requiring precise control over electronic interactions and molecular recognition.
Properties
CAS No. |
647859-37-8 |
---|---|
Molecular Formula |
C₂₈H₂₅I₂N₃ |
Molecular Weight |
657.33 |
Synonyms |
4,4’-[9H-Carbazole-3,6-diyldi-(1E)-2,1-ethenediyl]bis[1-methyl-pyridinium Iodide (1:2); 3,6-Bis(1-methyl-4-vinylpyridinium iodine) Carbazole |
Origin of Product |
United States |
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